molecular formula C20H24N2O7 B11150196 N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanyl-L-valine

N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanyl-L-valine

Cat. No.: B11150196
M. Wt: 404.4 g/mol
InChI Key: UURKYXPACKJNMK-SGTLLEGYSA-N
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Description

N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanyl-L-valine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanyl-L-valine typically involves the reaction of 4-methyl-2-oxo-2H-chromen-7-yl with acetyl chloride, followed by coupling with L-alanyl-L-valine . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like N,N’-carbonyldiimidazole .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanyl-L-valine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted coumarin derivatives, which retain the core structure of the original compound .

Mechanism of Action

The mechanism of action of N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanyl-L-valine involves its interaction with various molecular targets. It is known to inhibit bacterial DNA gyrase, which is crucial for bacterial replication . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .

Properties

Molecular Formula

C20H24N2O7

Molecular Weight

404.4 g/mol

IUPAC Name

(2S)-3-methyl-2-[[(2S)-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoyl]amino]butanoic acid

InChI

InChI=1S/C20H24N2O7/c1-10(2)18(20(26)27)22-19(25)12(4)21-16(23)9-28-13-5-6-14-11(3)7-17(24)29-15(14)8-13/h5-8,10,12,18H,9H2,1-4H3,(H,21,23)(H,22,25)(H,26,27)/t12-,18-/m0/s1

InChI Key

UURKYXPACKJNMK-SGTLLEGYSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

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